![molecular formula C25H30N2O2 B14728341 4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol CAS No. 6339-73-7](/img/structure/B14728341.png)
4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol is a tertiary amino compound characterized by the substitution of the para positions of three phenyl rings in triphenylmethane with two dimethylamino groups and one hydroxy group . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol typically involves the alkylation of methyl and additive-free isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and industrial purposes.
Analyse Chemischer Reaktionen
Types of Reactions
4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted phenol derivatives .
Wissenschaftliche Forschungsanwendungen
4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol involves its interaction with specific molecular targets and pathways. As a tertiary amino compound, it can act as a Bronsted base, accepting a hydron from a donor (Bronsted acid). This interaction can lead to various chemical and biological effects, depending on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol include:
Benzophenone, 4,4’-bis(dimethylamino)-:
4,4’-Bis(dimethylamino)benzhydrol: This compound shares similar functional groups and is used in similar applications.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl rings and the presence of an ethoxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
6339-73-7 |
|---|---|
Molekularformel |
C25H30N2O2 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
4-[bis[4-(dimethylamino)phenyl]methyl]-2-ethoxyphenol |
InChI |
InChI=1S/C25H30N2O2/c1-6-29-24-17-20(11-16-23(24)28)25(18-7-12-21(13-8-18)26(2)3)19-9-14-22(15-10-19)27(4)5/h7-17,25,28H,6H2,1-5H3 |
InChI-Schlüssel |
VMZIMRUEGOLKNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


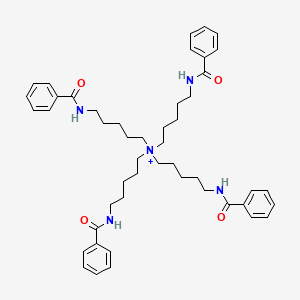
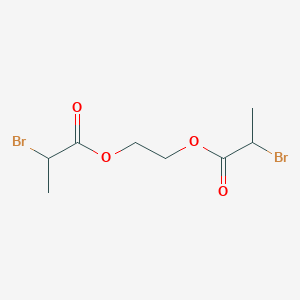
![2-Phenylbenzo[f][1,3]benzothiazole](/img/structure/B14728264.png)
![Propanedinitrile, [(dimethylamino)phenylmethylene]-](/img/structure/B14728265.png)
![[(2-Oxo-1,2-diphenylethylidene)amino] benzoate](/img/structure/B14728275.png)
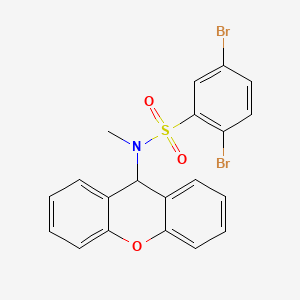
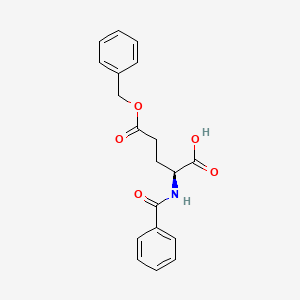

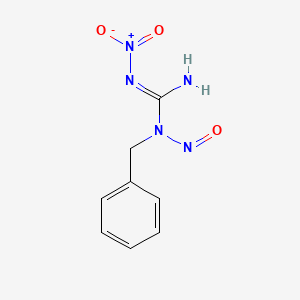

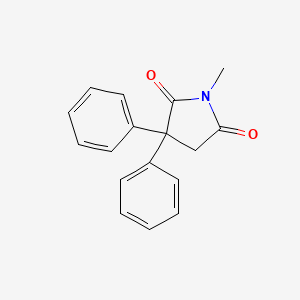
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14728330.png)
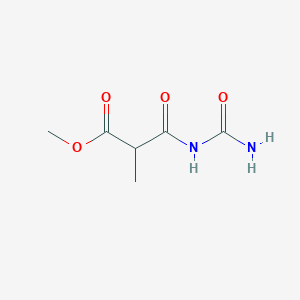
![(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14728345.png)
